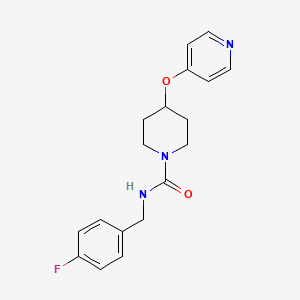

![molecular formula C18H17N3O2S B2410842 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895485-80-0](/img/structure/B2410842.png)

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

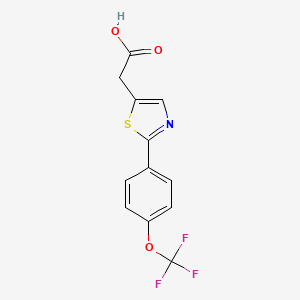

The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a phenylsulfanylacetamide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being a heterocycle, may contribute to the compound’s reactivity and properties . The presence of the phenylsulfanylacetamide group could also influence its behavior.Applications De Recherche Scientifique

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

Anticancer and Antimicrobial Activities

1,3,4-Oxadiazole derivatives, due to their structural feature, effectively bind with different enzymes and receptors through numerous weak interactions, eliciting a wide array of bioactivities. These compounds are being used for the treatment of various ailments, showing significant therapeutic potential in anticancer, antifungal, antibacterial, antitubercular, and other medicinal applications. The development of 1,3,4-oxadiazole-based compounds has become a focal point for scientists aiming to create more active and less toxic medicinal agents (Verma et al., 2019).

Biologically Oriented Drug Synthesis (BIODS)

The synthesis and systematization of biologically oriented drugs based on hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been detailed, emphasizing the importance of these compounds in generating new bio-promising hybrid structures with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities (Karpenko et al., 2020).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffolds are also highlighted for their potential in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. These properties make them a prominent choice for metal-ions sensors, with an overview of selective metal-ion sensing and detection limit along with the sensing mechanisms provided (Sharma et al., 2022).

Antiparasitic Agents Development

The heterocyclic oxadiazole rings, particularly the 1,3,4-oxadiazole isomers, are being used in the design and synthesis of new drugs for treating parasitic infections. This approach indicates the oxadiazole core as a versatile scaffold in the development of new chemical entities potentially useful as antiparasitic drugs (Pitasse-Santos et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRRDVTZUREDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)

![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)